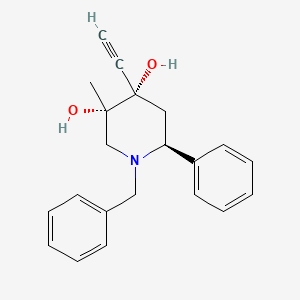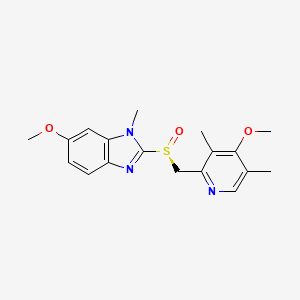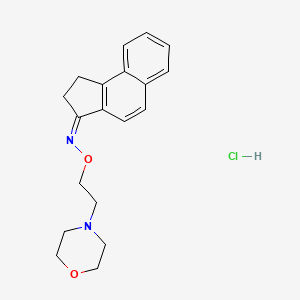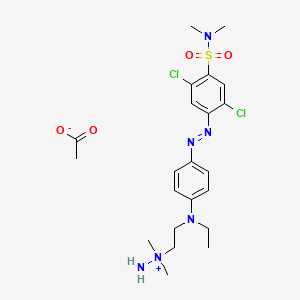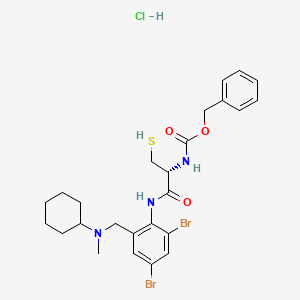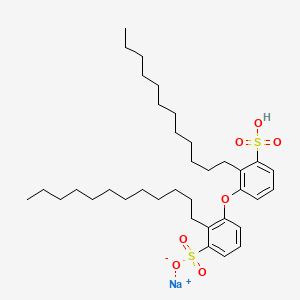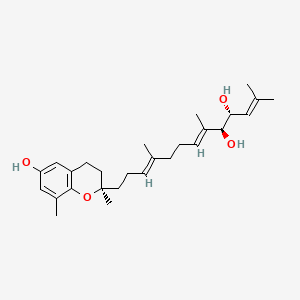
Sargachromanol D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sargachromanol D is a naturally occurring meroterpenoid compound isolated from the brown alga Sargassum siliquastrum. It belongs to the class of chromanols, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sargachromanol D can be synthesized through a series of chemical reactions involving the chromanol core structure. The synthetic route typically involves the following steps:
Formation of the Chromanol Core: The chromanol core is synthesized through cyclization reactions involving phenolic compounds and terpenoid precursors.
Functional Group Modifications: The hydroxyl groups at specific positions (C-9’ and C-10’) are introduced through selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from the brown alga Sargassum siliquastrum. The process includes:
Harvesting: Collection of Sargassum siliquastrum from coastal areas.
Extraction: Solvent extraction using organic solvents such as methanol or ethanol.
Purification: Chromatographic techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sargachromanol D undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Sargachromanol D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of meroterpenoids.
Biology: Investigated for its role in modulating cellular processes such as apoptosis and cell proliferation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Wirkmechanismus
Sargachromanol D exerts its effects through various molecular targets and pathways, including:
Inhibition of Enzymes: Inhibits enzymes such as Na+/K±ATPase, leading to altered ion transport and cellular homeostasis.
Modulation of Signaling Pathways: Interferes with signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) pathway, resulting in reduced inflammation and cell proliferation.
Antioxidant Activity: Scavenges reactive oxygen species (ROS) and enhances the levels of intracellular glutathione, protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Sargachromanol D is compared with other similar compounds such as:
Sargachromanol E: A diastereomer of this compound with hydroxyl groups at different positions.
Sargachromanol G: Exhibits similar anti-inflammatory and antioxidant activities but with different molecular targets.
Tocopherols and Tocotrienols: Members of the vitamin E family with similar chromanol core structures but different side chains and biological activities
This compound stands out due to its unique combination of hydroxyl groups and its potent biological activities, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
856414-53-4 |
|---|---|
Molekularformel |
C27H40O4 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
(4R,5S,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-triene-4,5-diol |
InChI |
InChI=1S/C27H40O4/c1-18(2)15-24(29)25(30)20(4)11-7-9-19(3)10-8-13-27(6)14-12-22-17-23(28)16-21(5)26(22)31-27/h10-11,15-17,24-25,28-30H,7-9,12-14H2,1-6H3/b19-10+,20-11+/t24-,25+,27-/m1/s1 |
InChI-Schlüssel |
YIWOAJFKIIOXPS-RYZLOPLISA-N |
Isomerische SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/[C@@H]([C@@H](C=C(C)C)O)O)O |
Kanonische SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(C(C=C(C)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



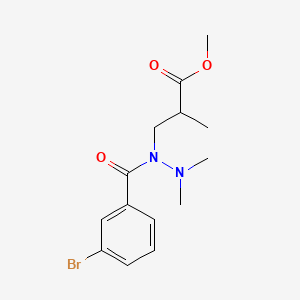
![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)
